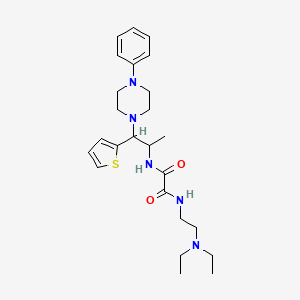![molecular formula C26H23BrFN3O2S B11434686 5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11434686.png)
5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorobenzylsulfanyl group, and a tetrahydropyrimidoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route is as follows:
Formation of the Pyrimidoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrimidoquinoline core. This can be achieved through a condensation reaction between an aniline derivative and a β-ketoester in the presence of a strong acid catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step requires the use of a brominated aromatic compound and a suitable nucleophile.
Attachment of the Fluorobenzylsulfanyl Group: The fluorobenzylsulfanyl group is attached through a thiol-ene reaction, where a thiol derivative reacts with an alkene in the presence of a radical initiator.
Final Cyclization and Functionalization: The final step involves the cyclization and functionalization of the intermediate compound to yield the desired product. This step may require the use of various reagents and catalysts to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorobenzylsulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups in the pyrimidoquinoline core. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(4-methylphenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 5-(4-phenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
The uniqueness of 5-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific combination of functional groups. The presence of both bromophenyl and fluorobenzylsulfanyl groups imparts
Properties
Molecular Formula |
C26H23BrFN3O2S |
|---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H23BrFN3O2S/c1-26(2)11-18-21(19(32)12-26)20(15-6-8-16(27)9-7-15)22-23(29-18)30-25(31-24(22)33)34-13-14-4-3-5-17(28)10-14/h3-10,20H,11-13H2,1-2H3,(H2,29,30,31,33) |
InChI Key |
QFQSWWREKORVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)F)C5=CC=C(C=C5)Br)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide](/img/structure/B11434604.png)
![8-(5-Methylfuran-2-yl)-3-(3-methylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434611.png)

![3-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11434637.png)


![N-(1,3-benzodioxol-5-yl)-5-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434666.png)
![3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11434674.png)
![1-(2,5-dimethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11434681.png)
![8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B11434692.png)
![N-(1,3-benzodioxol-5-yl)-6-bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11434695.png)
![4-ethyl-9-(3-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11434698.png)
![(3E)-6-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11434718.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11434719.png)
